

Application Notes and Protocols for Quantifying Dopamine Release with FFN102 Mesylate

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Compound of Interest

Compound Name: FFN 102 mesylate

Cat. No.: B2789334

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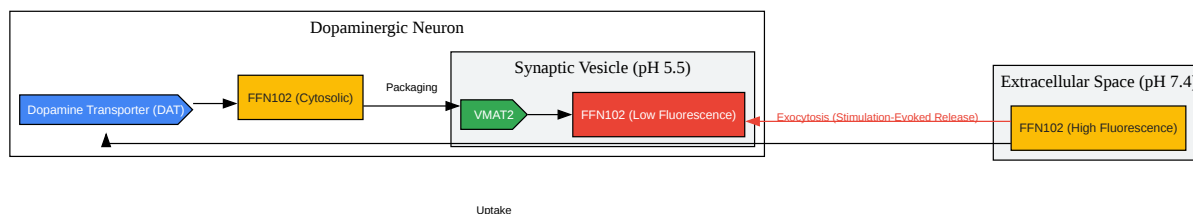
For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN102 mesylate is a novel, pH-responsive fluorescent false neurotransmitter (FFN) that serves as a powerful tool for the optical measurement of dopamine release.^[1] As a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), FFN102 selectively labels dopaminergic neurons and their synaptic terminals.^[1] Its fluorescence is highly sensitive to the surrounding pH, exhibiting greater emission in the neutral extracellular environment compared to the acidic interior of synaptic vesicles.^{[1][2]} This property allows for the real-time visualization and quantification of dopamine release at the level of individual synapses.^{[1][3]} These application notes provide detailed protocols for the use of FFN102 mesylate in quantifying dopamine release, along with a summary of its key quantitative properties.

Mechanism of Action

FFN102 is actively transported into dopaminergic neurons via DAT. Once inside the neuron, it is packaged into synaptic vesicles by VMAT2. The acidic environment within the vesicles (pH ~5.5) quenches the fluorescence of FFN102. Upon neuronal stimulation and subsequent exocytosis, the vesicles fuse with the presynaptic membrane, releasing their contents, including FFN102, into the synaptic cleft. The neutral pH of the extracellular space (pH ~7.4) causes a significant increase in FFN102 fluorescence, which can be measured optically to quantify dopamine release.^{[1][2]}



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FFN102 Mechanism of Action

Quantitative Data

The following tables summarize the key quantitative parameters of FFN102 mesylate.

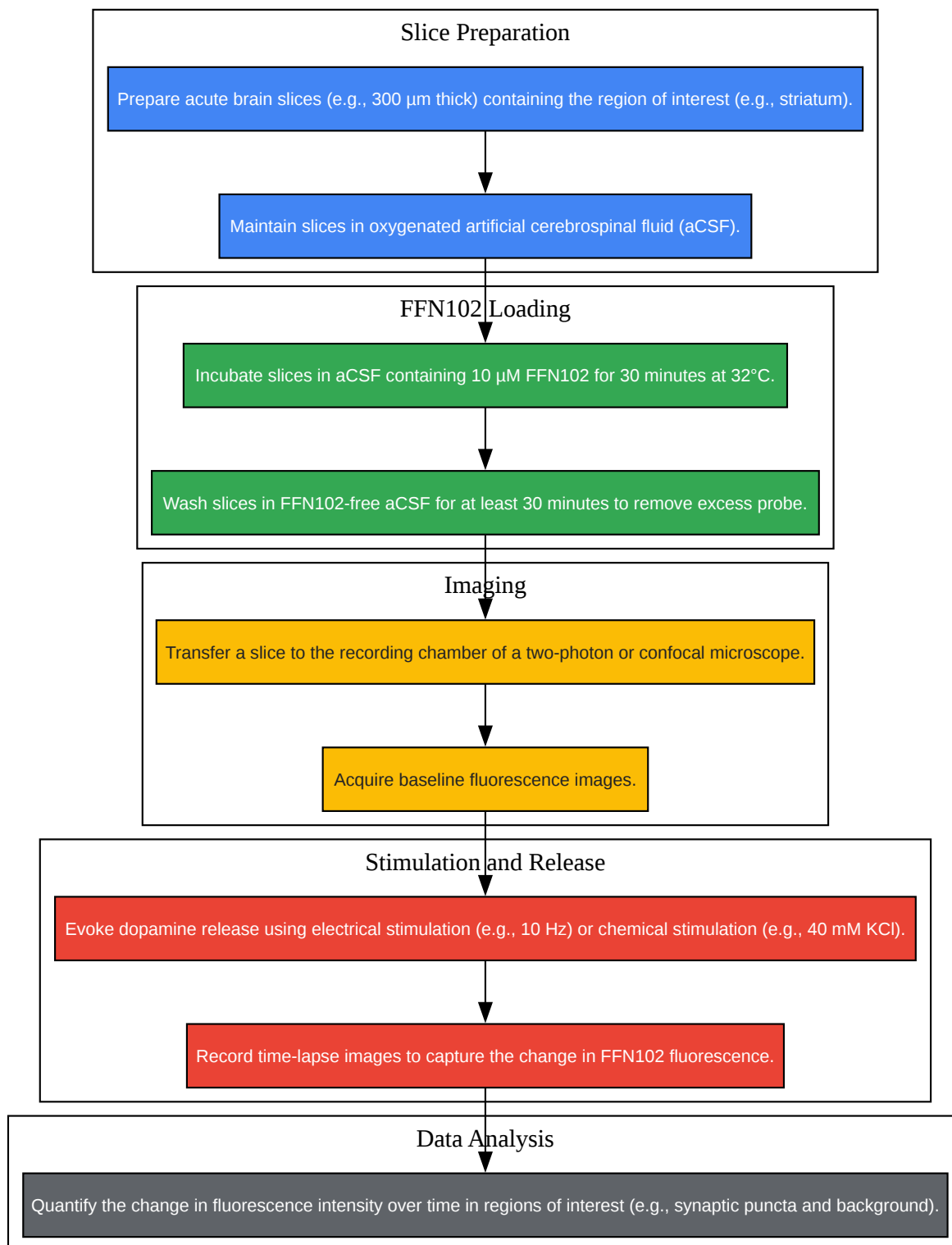
Parameter	Value	Reference
Excitation Maximum (pH 5.0)	340 nm	[1]
Excitation Maximum (pH 7.4)	370 nm	[1]
Emission Maximum	453 nm	[1]
Molecular Weight	353.68 g/mol	
Purity	>98%	

Experiment	Concentration	Effect	Reference
Inhibition of Dopamine Reuptake	4-40 μ M	Prolonged the decay of the evoked dopamine signal, indicating DAT inhibition.	[1]
Labeling Dopaminergic Neurons (Acute Brain Slices)	10 μ M	Selective labeling of dopaminergic cell bodies and terminals.	[1]
Live-Cell DAT Imaging	10 μ M	Measurement of FFN102 uptake rate into midbrain dopaminergic neurons.	[4]
Evoked Release (KCl stimulation)	40 mM KCl	Loss of fluorescent signal from presynaptic terminals and an increase in background fluorescence.	[1]
Evoked Release (Electrical Stimulation)	10 Hz	Increase in fluorescence intensity at puncta and in the surrounding background.	[1]
Amphetamine-Induced Release	1 μ M AMPH	Increased rate of fluorescence loss from dopaminergic neurons.	[1]

Experimental Protocols

Protocol 1: Labeling and Imaging Dopamine Release in Acute Brain Slices

This protocol describes the methodology for loading FFN102 into acute brain slices and imaging its release upon stimulation.



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Workflow for FFN102 Imaging in Brain Slices

Materials:

- FFN102 mesylate
- Artificial cerebrospinal fluid (aCSF)
- Microscope (two-photon or confocal)
- Stimulation electrodes

Procedure:

- **Slice Preparation:** Prepare acute brain slices from the region of interest (e.g., dorsal striatum) and maintain them in oxygenated aCSF.
- **FFN102 Loading:** Incubate the slices in aCSF containing 10 μ M FFN102 for 30 minutes.
- **Wash:** Transfer the slices to FFN102-free aCSF and wash for at least 30 minutes to remove background fluorescence.
- **Imaging Setup:** Place a slice in the recording chamber of the microscope and perfuse with oxygenated aCSF.
- **Baseline Imaging:** Acquire baseline fluorescence images using an appropriate excitation wavelength (e.g., 760 nm for two-photon microscopy) and emission filter (e.g., 430-470 nm).
[\[1\]](#)
- **Stimulation:** Induce dopamine release by either local electrical stimulation (e.g., with a bipolar electrode) or by perfusing the slice with aCSF containing a high concentration of potassium chloride (e.g., 40 mM).
- **Image Acquisition:** Capture a time-series of images before, during, and after stimulation to monitor the changes in FFN102 fluorescence.
- **Data Analysis:** Measure the fluorescence intensity changes in specific regions of interest, such as individual synaptic puncta and the surrounding background, to quantify the amount and kinetics of dopamine release.

Protocol 2: Measuring DAT Activity in Live Cells

This protocol outlines the steps for measuring the rate of FFN102 uptake by dopaminergic neurons in culture, providing a functional readout of DAT activity.[\[4\]](#)

Materials:

- FFN102 mesylate
- Cultured dopaminergic neurons
- Hanks' Balanced Salt Solution (HBSS)
- Confocal microscope
- DAT inhibitor (e.g., nomifensine) for control experiments

Procedure:

- Cell Preparation: Plate dopaminergic neurons in a suitable imaging dish.
- Control (Optional): To confirm specificity, pre-treat a separate well of cells with a DAT inhibitor (e.g., 5 μ M nomifensine) for 10 minutes.[\[4\]](#)
- Imaging Setup: Place the imaging dish on the stage of a confocal microscope.
- FFN102 Application: Add 10 μ M FFN102 in HBSS to the cells.[\[4\]](#)
- Time-Lapse Imaging: Immediately begin acquiring a time-series of images at a set interval (e.g., every 5 seconds) using a 405 nm laser for excitation and collecting emission between 405 nm and 470 nm.[\[4\]](#)
- Data Analysis: Measure the rate of increase in fluorescence intensity inside the cells over time to determine the rate of FFN102 uptake through DAT.[\[4\]](#)

Conclusion

FFN102 mesylate is a valuable and versatile tool for the direct visualization and quantification of dopamine neurotransmission. Its pH-dependent fluorescence provides a robust method for

measuring dopamine release from individual presynaptic terminals. The protocols outlined in this document provide a framework for utilizing FFN102 to investigate both the spatial and temporal dynamics of dopamine signaling in various experimental preparations.

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